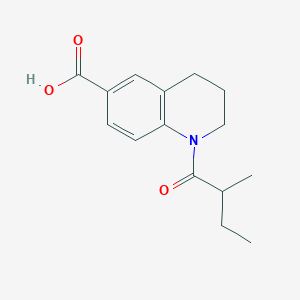
1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Übersicht
Beschreibung
1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a derivative of tetrahydroquinoline, characterized by a carboxylic acid group at position 6 and a 2-methylbutanoyl substituent at position 1. The molecular formula is , with a molecular weight of approximately 233.31 g/mol.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have indicated that tetrahydroquinoline derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Research shows that compounds similar to tetrahydroquinolines possess antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating that this compound may have potential as an anticancer agent.
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Cancer Therapy : Due to its cytotoxic properties, it may serve as a lead compound for developing new anticancer drugs.
- Neuroprotection : The antioxidant properties could be beneficial in neurodegenerative diseases by protecting neuronal cells from oxidative damage.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological properties of this compound. Below is a summary of key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro. |
| Study 2 | Showed antimicrobial effects against Gram-positive and Gram-negative bacteria. |
| Study 3 | Reported cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM. |
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant capacity of various tetrahydroquinoline derivatives, this compound exhibited a high degree of free radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. This positions it as a promising candidate for further development into antimicrobial agents.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity assay performed on MCF-7 breast cancer cells showed that treatment with the compound resulted in significant cell death after 48 hours. The study concluded that the compound's mechanism may involve apoptosis induction.
Eigenschaften
IUPAC Name |
1-(2-methylbutanoyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-10(2)14(17)16-8-4-5-11-9-12(15(18)19)6-7-13(11)16/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWRBDOKXLMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















